ボブツシン

概要

説明

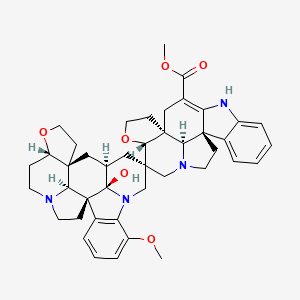

ボブツシンは、Voacanga属のいくつかの植物に見られるインドールアルカロイドです 。それは、その複雑な分子構造と重要な生物学的活性で知られています。 ボブツシンの化学式はC43H50N4O6であり、分子量は718.895 g/molです .

2. 製法

合成経路と反応条件: ボブツシンの合成は、より単純なインドール誘導体から始まる複数の段階を伴います。このプロセスには、通常、環化、酸化、およびエステル化反応が含まれます。合成経路と反応条件に関する具体的な詳細は、多くの場合、企業秘密であり、研究または産業の設備に応じて異なります。

工業生産方法: ボブツシンの工業生産は、一般的には、Voacanga種、特にVoacanga africanaからの抽出によって達成されます 。抽出プロセスには、溶媒抽出、それに続くクロマトグラフィーなどの精製手順が含まれており、植物に存在する他のアルカロイドからボブツシンを分離します。

科学的研究の応用

Vobtusine has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.

作用機序

ボブツシンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。それは特定の酵素や受容体を阻害することが知られており、その生物学的効果をもたらします。 たとえば、ボブツシンは、炎症や免疫応答において重要な役割を果たすNF-κB活性化カスケードを標的とすることが示されています 。この経路を阻害することで、ボブツシンは抗炎症作用と抗ウイルス作用を発揮することができます。

類似化合物:

- アパリシン

- アフィニシン

- ボアカミン

- ロクネリシン

比較: ボブツシンは、その特定の分子構造とスピロ化合物があるためにユニークであり、それを他の類似のインドールアルカロイドと区別します 。 ボアカミンやロクネリシンなどの化合物は、いくつかの構造的類似性を共有していますが、ボブツシンの独特の構成と官能基は、その独自の生物学的活性と潜在的な治療用途に貢献しています .

生化学分析

Biochemical Properties

Vobtusine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of Vobtusine is with the enzyme acetylcholinesterase, where it acts as an inhibitor. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, Vobtusine has been shown to interact with proteins involved in the apoptotic pathway, thereby influencing cell death mechanisms .

Cellular Effects

Vobtusine exerts significant effects on various cell types and cellular processes. In neuronal cells, Vobtusine enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged action of acetylcholine. This can influence cell signaling pathways, particularly those involved in memory and learning. In cancer cells, Vobtusine has been observed to induce apoptosis, thereby reducing cell proliferation. It also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation .

Molecular Mechanism

The molecular mechanism of Vobtusine involves its binding interactions with specific biomolecules. Vobtusine binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This results in increased acetylcholine levels, enhancing cholinergic signaling. Additionally, Vobtusine interacts with proteins in the apoptotic pathway, leading to the activation of caspases and subsequent cell death. These interactions highlight the dual role of Vobtusine in modulating neurotransmission and inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vobtusine have been observed to change over time. Vobtusine exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Vobtusine maintains its inhibitory effect on acetylcholinesterase and its pro-apoptotic activity in cancer cells. Prolonged exposure to Vobtusine can lead to adaptive cellular responses, such as upregulation of acetylcholinesterase expression or activation of survival pathways in cancer cells .

Dosage Effects in Animal Models

The effects of Vobtusine vary with different dosages in animal models. At low doses, Vobtusine enhances cognitive function by increasing acetylcholine levels in the brain. At high doses, Vobtusine can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing adverse effects. These findings underscore the importance of dosage optimization in the therapeutic application of Vobtusine .

Metabolic Pathways

Vobtusine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Vobtusine also affects the metabolism of acetylcholine by inhibiting acetylcholinesterase, thereby altering the balance of neurotransmitter levels in the brain .

Transport and Distribution

Vobtusine is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, Vobtusine is distributed to various organelles, including the endoplasmic reticulum and mitochondria. This distribution is facilitated by binding proteins that recognize and transport Vobtusine to its target sites .

Subcellular Localization

The subcellular localization of Vobtusine plays a crucial role in its activity and function. Vobtusine is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other cytoplasmic proteins. It is also found in the mitochondria, where it influences apoptotic pathways. Post-translational modifications, such as phosphorylation, can affect the localization and activity of Vobtusine, directing it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Vobtusine involves multiple steps, starting from simpler indole derivatives. The process typically includes cyclization, oxidation, and esterification reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the research or industrial setup.

Industrial Production Methods: Industrial production of Vobtusine is generally achieved through extraction from Voacanga species, particularly Voacanga africana . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate Vobtusine from other alkaloids present in the plant.

化学反応の分析

反応の種類: ボブツシンは、以下を含むさまざまな化学反応を起こします。

酸化: ボブツシンは、酸化されて異なる誘導体を形成することができます。これらの誘導体は、異なる生物学的活性を示す可能性があります。

還元: 還元反応は、ボブツシン中の官能基を改変し、その薬理学的特性を変化させる可能性があります。

置換: 置換反応、特にインドール窒素における置換反応は、さまざまな生物学的活性を有する新規化合物の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: 置換反応には、アルキルハライドまたはアシルクロライドなどの試薬が、塩基性または酸性条件下で使用される場合があります。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換はさまざまなアルキル化またはアシル化化合物を生成する可能性があります。

4. 科学研究への応用

ボブツシンは、幅広い科学研究への応用があります。

化学: 他の複雑なアルカロイドを合成し、反応機構を研究するための前駆体として使用されます。

生物学: ボブツシンは、その潜在的な生物学的活性、特に抗菌活性と抗癌活性について調査されています.

医学: 研究により、ボブツシンとその誘導体は、癌やウイルス感染症などの病気の治療に治療的可能性があることが示されています.

類似化合物との比較

- Apparicine

- Affinisine

- Voacamine

- Lochnericine

Comparison: Vobtusine is unique due to its specific molecular structure and the presence of a spiro compound, which distinguishes it from other similar indole alkaloids . While compounds like Voacamine and Lochnericine share some structural similarities, Vobtusine’s distinct configuration and functional groups contribute to its unique biological activities and potential therapeutic applications .

生物活性

Vobtusine is a bisindole alkaloid derived from various species of the Voacanga plant, particularly Voacanga foetida and Voacanga globosa. This compound has garnered attention due to its significant biological activities, especially in the context of cancer treatment and antiviral properties. This article explores the biological activity of vobtusine, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic properties of vobtusine against various cancer cell lines. The cytotoxic effects are primarily assessed using assays such as MTT and CellTiter-Blue, which measure cell viability and proliferation.

Key Findings

-

Cytotoxicity Against Cancer Cell Lines :

- Vobtusine demonstrated strong cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.01 to 0.22 µM, indicating potent activity .

- In comparative studies, vobtusine showed higher efficacy than other alkaloids derived from the same plant sources .

-

Mechanisms of Action :

- The mechanism through which vobtusine exerts its cytotoxic effects involves the modulation of apoptotic pathways. It has been shown to inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL while promoting pro-apoptotic proteins like Bax and activating caspase-3 .

- Molecular docking studies indicate that vobtusine binds effectively to targets involved in apoptosis regulation, further supporting its role as a potential anticancer agent .

Antiviral Activity

In addition to its anticancer properties, vobtusine has been investigated for its antiviral effects, particularly against HIV.

Research Insights

- A study highlighted that vobtusine exhibits inhibitory activity on HIV production in latently infected cell lines. It was found to suppress HIV gene transcription effectively without causing significant cytotoxicity .

- The therapeutic index for vobtusine was reported as 2.7, indicating a favorable safety profile while exerting antiviral effects .

Data Summary

The following table summarizes the biological activities of vobtusine based on various studies:

| Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Cytotoxic Activity | MCF-7, A549, PC-3 | 0.01 - 0.22 | Inhibition of Bcl-2, activation of Bax and caspases |

| Antiviral Activity | HIV-infected cell lines | Therapeutic Index: 2.7 | Inhibition of HIV gene transcription |

Case Studies

Several case studies have documented the clinical implications of vobtusine's biological activities:

- Case Study on Cancer Treatment :

- Antiviral Application :

特性

IUPAC Name |

methyl (1R,1'R,7'S,11'R,12R,13'R,16S,17S,22R,24'R,25'S)-24'-hydroxy-19'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,15'-8-oxa-4,17-diazaheptacyclo[11.10.1.11,4.07,11.017,24.018,23.011,25]pentacosa-18(23),19,21-triene]-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O6/c1-50-30-9-5-7-28-32(30)47-24-38(20-25-21-39-13-18-52-31(39)10-15-45-17-12-42(28,36(39)45)43(25,47)49)23-46-16-11-41-27-6-3-4-8-29(27)44-33(41)26(34(48)51-2)22-40(35(41)46)14-19-53-37(38)40/h3-9,25,31,35-37,44,49H,10-24H2,1-2H3/t25-,31+,35+,36+,37+,38+,39-,40+,41+,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMPGJMHQMBXKL-OPDPKHDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N3CC4(CC5C3(C26CCN7C6C8(C5)CCOC8CC7)O)CN9CCC12C9C3(C4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1N3C[C@]4(C[C@H]5[C@]3([C@]26CCN7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@]12[C@@H]9[C@@]3([C@H]4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19772-79-3 | |

| Record name | Methyl (2S,2aS,3′aR,4′aR,5aR,12bR,12′bR,12′cR,15aR,15′aS,17′aS)-2′,3′,4,4′a,5,6,8,12′c,13,13′,14,14′,17′,17′a-tetradecahydro-12′c-hydroxy-9′-methoxyspiro[1H,15aH-furo[2′,3′:7,8]indolizino[8,1-cd]carbazole-2(2aH),6′(7′H)-[4H,5H,15aH,16H]furo[2′,3′:7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19772-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vobtusine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019772793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vobtusine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。